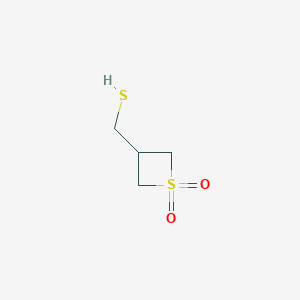

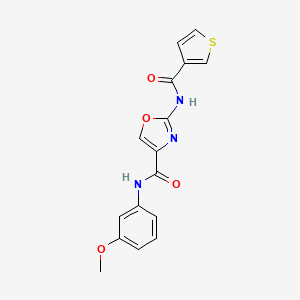

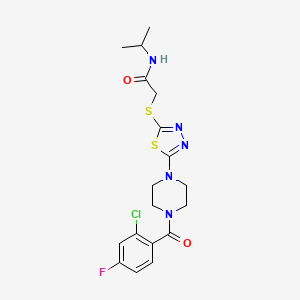

4-chloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-chloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide” belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .

Synthesis Analysis

The synthesis of similar compounds involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters is a key step in the synthesis . The synthesis of azo dye derivatives incorporating heterocyclic scaffolds such as imidazole, pyrazole, thiazole, oxazolone, thiophene, pyrrole, benzothiazole, and quinoline moieties has been reported .Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring linked to a sulfonamide group . It also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the functionalizing deboronation of alkyl boronic esters . The protodeboronation is used in the formal total synthesis of various compounds .Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 114-118 degrees Celsius . Its molecular weight is 199.64 .Applications De Recherche Scientifique

Synthesis and Characterization

A series of studies have been conducted on the synthesis and characterization of compounds related to "4-chloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide," revealing their potential for further exploration in various fields of chemistry and pharmacology.

- The synthesis and characterization of ethyl benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, exploring their anti-microbial activities and docking studies, indicate the scope for novel antimicrobial agents (Spoorthy et al., 2021).

- Studies on crystal structures of related compounds provide insights into molecular interactions and stabilization mechanisms, contributing to the development of new materials with potential applications in drug design and other areas (Sharma et al., 2016).

Pharmacological Potential

Research on similar structures has also highlighted the pharmacological potential of these compounds, particularly in terms of their neuroleptic activities and antifungal properties.

- Investigations into benzamides of N,N-disubstituted ethylenediamines have shown promising neuroleptic properties, suggesting a potential pathway for developing new treatments for psychosis (Iwanami et al., 1981).

- The synthesis of new thiazolyl benzamides and their antifungal activities point towards the development of antifungal agents, which could address the need for new treatments against fungal infections (Narayana et al., 2004).

Anticancer Evaluation

Additionally, studies have focused on designing and synthesizing novel derivatives for anticancer evaluation, highlighting the potential of these compounds in cancer therapy.

- A series of N-phenylbenzamide derivatives were evaluated for their anticancer activity, demonstrating the potential for these compounds to serve as leads in anticancer drug development (Ravinaik et al., 2021).

Bactericidal Activity

Furthermore, the bactericidal activity of related compounds against MRSA showcases the potential application in combating antibiotic-resistant bacterial infections.

- Research on substituted benzamides revealed significant bactericidal activities against MRSA, suggesting a promising avenue for the development of new antibacterial agents (Zadrazilova et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

Mécanisme D'action

Target of Action

Compounds containing thethiophene nucleus and indole derivatives have been found to bind with high affinity to multiple receptors . These compounds have shown a wide range of therapeutic properties, suggesting that they may interact with various biological targets.

Mode of Action

Compounds containing thethiophene nucleus and indole derivatives have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that these compounds may interact with their targets in a way that modulates these biological activities.

Biochemical Pathways

Given the wide range of biological activities associated withthiophene nucleus and indole derivatives , it can be inferred that these compounds may affect multiple biochemical pathways .

Result of Action

Compounds containing thethiophene nucleus and indole derivatives have been reported to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

4-chloro-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO2S/c1-10(18)14-7-6-13(20-14)8-9-17-15(19)11-2-4-12(16)5-3-11/h2-7,10,18H,8-9H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQIPCWBBFUNCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)CCNC(=O)C2=CC=C(C=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-(3-Chlorophenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2812117.png)

![(Z)-2-Cyano-3-[4-(N-phenylanilino)phenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2812123.png)

![[4-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B2812127.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2812134.png)

![N-[3-(9-fluorenylideneamino)oxy-2-hydroxypropyl]-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide](/img/structure/B2812136.png)